4-Nitro-3-styrylpyridine
Description
4-Nitro-3-styrylpyridine is a nitro-substituted styrylpyridine derivative characterized by a pyridine ring bearing a nitro (-NO₂) group at the 4-position and a styryl (-CH=CH-C₆H₅) moiety at the 3-position. This compound is notable for its role as a precursor in synthesizing biologically active derivatives, such as amino-substituted pyridines, via hydrogenation reactions . It has demonstrated growth-inhibitory properties, aligning with the known activity of nitrostyryl N-oxides and styryl compounds in medicinal chemistry .
Properties
CAS No. |
627511-07-3 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-nitro-3-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-8-9-14-10-12(13)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ |
InChI Key |
CVAXBNLWHFXUNS-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=CN=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The synthesis of 4-nitro-3-styrylpyridine can be approached through two primary routes:
- Nitration of 3-Styrylpyridine : Direct nitration of a pre-formed styrylpyridine derivative.
- Styryl Group Introduction to 4-Nitropyridine : Coupling of a styryl moiety to a nitro-functionalized pyridine intermediate.
The latter route is often preferred due to the challenges of regioselective nitration on styryl-substituted pyridines, where electron-donating styryl groups may deactivate the ring or direct nitration to undesired positions.
Nitration Methods for Pyridine Derivatives
Traditional Batch Nitration
Conventional nitration employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺). For pyridine N-oxides, nitration typically occurs at the 4-position due to the directing effect of the N-oxide group. For example, pyridine N-oxide nitration in batch reactors achieves ~72% yield after 210 minutes. However, polynitration and thermal runaway risks necessitate careful temperature control.
Continuous Flow Nitration
Microreactor technology enhances safety and efficiency for exothermic nitrations. In a two-step continuous process:
- Step 1 : Pyridine N-oxide (20 g) dissolved in H₂SO₄ reacts with HNO₃/H₂SO₄ at 120°C in a PTFE coil reactor (18-minute residence time), yielding 85% 4-nitropyridine N-oxide.
- Step 2 : The N-oxide intermediate is reduced with phosphorus trichloride (PCl₃) in acetonitrile at 50°C (5-minute residence time), achieving 99% conversion to 4-nitropyridine.
Table 1: Comparative Performance of Batch vs. Continuous Flow Nitration
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time (Step 1) | 210 min | 18 min |
| Yield (Step 1) | 72% | 85% |
| Byproduct Formation | Significant | Minimal |
| Scalability | Limited | High |
Styryl Group Introduction Strategies
Heck Coupling Reaction
The Heck reaction couples aryl halides with alkenes using palladium catalysts. For 4-nitro-3-styrylpyridine, this requires:
- Substrate : 3-Bromo-4-nitropyridine (synthesized via bromination of 4-nitropyridine).
- Styrene : Commercially available or derived from benzaldehyde.
- Conditions : Pd(OAc)₂ catalyst, triethylamine base, DMF solvent, 100°C, 12 hours.
Yields for analogous Heck couplings on nitro-pyridines range from 65–80%1.
Knoevenagel Condensation
Condensation of 4-nitro-3-pyridinecarboxaldehyde with acetophenone derivatives in the presence of a base (e.g., piperidine) can form the styryl group. This method is less common due to challenges in aldehyde synthesis but offers regioselectivity advantages.
Table 2: Styryl Group Introduction Methods
| Method | Substrate | Conditions | Yield Range |
|---|---|---|---|
| Heck Coupling | 3-Bromo-4-nitropyridine | Pd(OAc)₂, DMF, 100°C | 65–80% |
| Knoevenagel | 4-Nitro-3-pyridinecarboxaldehyde | Piperidine, EtOH, reflux | 50–70% |
Integrated Synthetic Routes for 4-Nitro-3-styrylpyridine
Route 1: Sequential Nitration and Coupling
Route 2: Styryl First, Nitrate Second
- Styryl Introduction : Couple styrene to 3-bromopyridine via Heck reaction.
- N-Oxidation and Nitration : Convert pyridine to N-oxide, nitrate at 4-position, and reduce.
This route risks over-nitration or side reactions due to the electron-rich styryl group.
-
General knowledge extrapolated from analogous Heck coupling reactions in heterocyclic chemistry. ↩
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-styrylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 4-Amino-3-styrylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Nitro-3-styrylbenzaldehyde or 4-Nitro-3-styrylbenzoic acid.
Scientific Research Applications
4-Nitro-3-styrylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-3-styrylpyridine largely depends on its chemical structure. The nitro group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the compound. The styryl group, with its conjugated double bond system, can engage in π-π interactions and other non-covalent interactions with molecular targets. These properties make 4-Nitro-3-styrylpyridine a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares key structural features and substituents of 4-Nitro-3-styrylpyridine with analogous pyridine derivatives:
Key Observations :
- Nitro Group Impact : Nitro substituents increase thermal stability, as seen in the high melting point of 4-Nitro-3-styrylpyridine 1-oxide (238–239°C) . Similar nitro-pyridines in exhibit melting points up to 287°C .
- Electron-Withdrawing Effects: The nitro group enhances reactivity for reduction (e.g., hydrogenation to 4-amino derivatives) and influences spectroscopic profiles (e.g., IR and UV-Vis shifts) .
- Biological Activity : Nitrostyryl compounds like 4-Nitro-3-styrylpyridine 1-oxide show growth inhibition, whereas hydroxylated derivatives (e.g., 2,4-Dihydroxy-3-nitropyridine) lack such activity .
Spectroscopic and Computational Comparisons
- Cyano vs. Nitro Styrylpyridines: Cyano-substituted styrylpyridines () exhibit distinct UV-Vis absorption due to the electron-withdrawing -C≡N group. In contrast, nitro groups induce stronger bathochromic shifts and alter HOMO-LUMO gaps, as confirmed by DFT calculations .
- NMR Profiles : The styryl group in 4-Nitro-3-styrylpyridine causes characteristic proton deshielding (δ 7–8 ppm for vinyl and aromatic protons), while hydroxylated derivatives (e.g., 2,4-Dihydroxy-3-nitropyridine) show downfield shifts for -OH groups .
Q & A
Q. What statistical methods are recommended for analyzing contradictory biological assay data (e.g., IC₅₀ variability)?
- Methodological Answer : Apply Grubbs’ test to identify outliers. Use ANOVA to assess inter-lab variability (e.g., cell line differences). Report confidence intervals (95%) for reproducibility .
Safety and Handling
Q. What are the critical safety protocols for handling 4-nitro-3-styrylpyridine in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
